3-[(2-Chlorophenyl)methyl]piperidine
Description
Properties
Molecular Formula |
C12H16ClN |
|---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methyl]piperidine |
InChI |
InChI=1S/C12H16ClN/c13-12-6-2-1-5-11(12)8-10-4-3-7-14-9-10/h1-2,5-6,10,14H,3-4,7-9H2 |
InChI Key |
IUBGLJZJXSXGHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CC2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Structural Characteristics and General Considerations
3-[(2-Chlorophenyl)methyl]piperidine features a six-membered piperidine ring with a 2-chlorobenzyl group attached at the carbon-3 position. The molecular formula is C₁₂H₁₆ClN, with a molecular weight of approximately 209.72 g/mol. The synthesis of this compound requires consideration of regioselectivity at the 3-position of the piperidine ring and the preservation of the chlorine substituent on the phenyl ring during reaction conditions.
Direct Synthesis Approaches
Nucleophilic Substitution Methods
One of the primary methods for synthesizing 3-[(2-Chlorophenyl)methyl]piperidine involves nucleophilic substitution reactions, particularly with appropriate piperidine derivatives and 2-chlorobenzyl halides.
From 3-Metalated Piperidines
This approach involves the reaction of 3-lithiated or 3-magnesiated piperidine derivatives with 2-chlorobenzyl halides. The metalation typically occurs using strong bases such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS).
Procedure Overview:
- Protection of the piperidine nitrogen (typically as a carbamate)
- Metalation at the 3-position using LDA at low temperature (-78°C)
- Reaction with 2-chlorobenzyl bromide or chloride
- Deprotection of the nitrogen to yield the target compound
Reaction Conditions:
- Temperature: -78°C to room temperature
- Solvents: Tetrahydrofuran (THF) or diethyl ether
- Reaction time: 2-6 hours for metalation; 2-12 hours for alkylation
- Yield: Typically 45-65%
Via N-Protected 3-Hydroxypiperidine
This method utilizes 3-hydroxypiperidine as a starting material, with the hydroxy group converted to a leaving group (such as mesylate or tosylate) followed by displacement with 2-chlorobenzyl organometallic reagents.
Key Reaction Steps:
N-protected-3-hydroxypiperidine → N-protected-3-mesyloxypiperidine → 3-[(2-Chlorophenyl)methyl]piperidine
Reductive Amination Approaches
Reductive amination represents another viable approach, particularly starting from appropriate ketones or aldehydes.
Method Details:
- Reaction of a 3-formylpiperidine derivative with 2-chlorobenzylmagnesium bromide
- Reduction of the resulting secondary alcohol
- Deprotection if necessary
Typical Conditions:
- Grignard reaction: -20°C to 0°C in THF
- Reduction: H₂/Pd-C or NaBH₄/TFA
- Yields: 50-70% overall after purification
Ring-Forming Reactions
Intramolecular Cyclization Methods
These approaches involve forming the piperidine ring with the 2-chlorobenzyl group already in place at what will become the 3-position.
[3+3] Annulation Approach
Based on strategies reported by Harrity and colleagues, this method involves a formal [3+3] cycloaddition reaction.
Reaction Scheme:
- Preparation of an aziridine precursor
- Reaction with a palladium-trimethylenemethane (Pd-TMM) complex
- Formation of 3-substituted piperidine derivatives
Monosubstituted aziridines + Pd-TMM complex → 3-substituted-5-methylene piperidines → 3-[(2-Chlorophenyl)methyl]piperidine
Yield Range: 65-85% for the cycloaddition step
Ring-Closing Metathesis
This approach, adapted from Sun's methodology, involves:
- Allylation of a suitable precursor
- N-allylation to form a secondary amine
- Ring-closing metathesis to form the piperidine ring
- Regioselective reduction or modification to introduce the 2-chlorobenzyl group
Catalyst Systems:
- Grubbs 1st or 2nd generation catalyst
- Reaction conditions: DCM, reflux, 12-24 hours
- Yields: 75-92% for the RCM step
Radical Cyclization Methods
Radical cyclization offers another pathway to the desired compound, as demonstrated by Shipman's work with 2-methylene-N-substituted aziridines.
Key Steps:
- Preparation of aziridine precursors from aminoalcohols
- Radical rearrangement using tri-n-butyltin hydride and AIBN
- 5-exo-trig cyclization followed by ring opening
Typical Reaction Parameters:
- Solvent: Benzene or toluene
- Temperature: 80-110°C
- Initiator: AIBN
- Radical source: Bu₃SnH
- Reaction time: 3-6 hours
Comparative Analysis of Synthetic Routes
Table 1 presents a comparative analysis of the primary synthetic routes to 3-[(2-Chlorophenyl)methyl]piperidine.
| Synthetic Approach | Key Reagents | Reaction Conditions | Approximate Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| 3-Metalated piperidines | LDA, 2-chlorobenzyl halide | THF, -78°C to RT, 4-18h | 45-65 | Direct approach, scalable | Requires cryogenic conditions |
| Via 3-hydroxypiperidine | MsCl, Et₃N, organometallic reagents | DCM, 0°C to RT, 6-24h | 40-60 | Versatile starting material | Multiple steps, moderate yields |
| [3+3] Annulation | Aziridines, Pd(0), TMM precursor | Toluene, 80-100°C, 12-24h | 65-85 | High regioselectivity | Complex precursor synthesis |
| RCM approach | Allyl substrates, Grubbs catalyst | DCM, reflux, 12-24h | 50-75 (overall) | Versatile methodology | Multiple steps required |
| Radical cyclization | Aziridines, Bu₃SnH, AIBN | Benzene, 80°C, 3-6h | 55-70 | Unique bond formation | Toxicity of tin reagents |
Optimization Strategies for Laboratory Synthesis
Solvent Effects
The choice of solvent significantly impacts the efficiency of synthesis for 3-[(2-Chlorophenyl)methyl]piperidine. Studies have shown that ethereal solvents (THF, diethyl ether) generally provide better yields for organometallic reactions, while halogenated solvents (DCM, chloroform) are preferable for certain substitution reactions.
Solvent Comparison Data:
- THF: 60-65% yield for metalation/alkylation
- Diethyl ether: 55-60% yield
- Toluene: 45-55% yield
- DMF: 30-40% yield (with significant side products)
Temperature and Reaction Time Optimization
The critical steps in synthesizing 3-[(2-Chlorophenyl)methyl]piperidine are often temperature-sensitive, particularly the metalation and alkylation steps.
Temperature Effects:
- Metalation at -78°C: 60-65% yield
- Metalation at -40°C: 45-50% yield (with side products)
- Metalation at 0°C: <30% yield (significant side reactions)
For cyclization reactions, heating conditions also require careful optimization:
Table 2: Effect of Temperature on Ring-Closing Metathesis Yield
| Temperature (°C) | Time (h) | Catalyst Loading (mol%) | Isolated Yield (%) |
|---|---|---|---|
| 25 | 48 | 5 | 45 |
| 40 | 24 | 5 | 65 |
| 60 | 12 | 5 | 78 |
| 80 | 6 | 5 | 72 |
| 100 | 3 | 5 | 55 |
Advanced Synthetic Methodologies
Asymmetric Synthesis Approaches
For applications requiring stereochemically defined 3-[(2-Chlorophenyl)methyl]piperidine, asymmetric synthesis methods have been developed, drawing from techniques used for related compounds.
Key Methods:
- Chiral auxiliary-directed metalation
- Asymmetric hydrogenation of unsaturated precursors
- Enzymatic resolution of racemic mixtures
Stereochemical Control Elements:
- Chiral ligands for transition metal catalysts
- Chiral auxiliaries on nitrogen
- Face-selective additions to prochiral intermediates
Catalytic Methods
Modern catalytic approaches offer improved efficiency for the synthesis of 3-[(2-Chlorophenyl)methyl]piperidine.
Notable Catalytic Systems:
- Palladium-catalyzed C-H activation and functionalization
- Ruthenium catalysts for ring-closing metathesis
- Copper-catalyzed click chemistry for precursor assembly
Procedure Example:
C-H activation at the 3-position of N-protected piperidine using palladium acetate, followed by cross-coupling with 2-chlorobenzyl bromide:
- N-protected piperidine (1.0 equiv)
- Pd(OAc)₂ (5 mol%)
- Phosphine ligand (10 mol%)
- 2-Chlorobenzyl bromide (1.2 equiv)
- Base (K₂CO₃, 2.0 equiv)
- Solvent: Toluene
- Temperature: 100-120°C
- Time: 12-24 hours
- Yield: 55-75%
Practical Considerations for Scale-Up
Purification Strategies
Efficient purification of 3-[(2-Chlorophenyl)methyl]piperidine is critical for obtaining high-quality material. Based on approaches used for similar compounds, the following methods are recommended:
Table 3: Purification Method Comparison
| Purification Method | Recovery (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|
| Column chromatography (silica, hexane/EtOAc) | 85-90 | >95 | High purity | Solvent intensive, time-consuming |
| Acid-base extraction | 75-85 | 90-95 | Scalable, economical | Multiple steps required |
| Recrystallization (EtOH/water) | 60-75 | >98 | Highest purity | Lower recovery, substrate dependent |
| Distillation (vacuum) | 70-80 | 90-95 | Scalable | High energy requirement, thermal stability concerns |
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chlorophenyl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can lead to a variety of substituted piperidine derivatives.
Scientific Research Applications
3-[(2-Chlorophenyl)methyl]piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(2-Chlorophenyl)methyl]piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing neurological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their biological activities, and synthesis methods:
Key Research Findings
Pharmacological Targets and Selectivity
- NOP Receptor Ligands (R)-9b and (R)-10b: These analogs share the 2-chlorobenzyl group but incorporate fluorospiro and methylpropanamide moieties. Their high binding affinity (Ki < 2 nM for NOP receptors) and stereochemical purity (>99% ee via chiral HPLC) highlight the importance of substituents and chirality in receptor selectivity .
- Paroxetine Hydrochloride : Substitution at C3/C4 with benzodioxol and fluorophenyl groups shifts activity toward serotonin reuptake inhibition (SSRI), demonstrating how electronic effects (e.g., fluorine) modulate target engagement .
Antimicrobial Activity
- DMPI and CDFII : These piperidine-indole hybrids exhibit synergism with carbapenems against methicillin-resistant S. aureus (MRSA), suggesting that bulky aromatic substituents (e.g., dimethylphenyl) enhance antimicrobial efficacy .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
